molecular formula C14H23N3O5S B2544674 Dimethyl 3-[2-(4-methylpiperazino)acetyl]-1,3-thiazolane-2,4-dicarboxylate CAS No. 321574-48-5

Dimethyl 3-[2-(4-methylpiperazino)acetyl]-1,3-thiazolane-2,4-dicarboxylate

Cat. No.: B2544674
CAS No.: 321574-48-5
M. Wt: 345.41
InChI Key: RKKJRQMJDPTTRQ-UHFFFAOYSA-N
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Description

Structural Characterization

Heterocyclic Core Architecture

Thiazolane Ring System Conformational Analysis

The 1,3-thiazolane ring constitutes a saturated five-membered heterocycle containing sulfur and nitrogen atoms. Conformational preferences are influenced by steric and electronic factors. Structural studies of analogous thiazolidine derivatives reveal a tendency toward envelope conformations , where sulfur or nitrogen atoms occupy the apex position. For example, in pyrrolothiazole systems, the thiazole ring adopts an envelope conformation with the nitrogen atom as the flap. The sulfur atom’s lone pairs may stabilize adjacent hydrogen bonds, as observed in thiazole-amino acid derivatives where N-H⋯N interactions dominate.

In the present compound, the thiazolane ring’s conformation is likely stabilized by:

  • Electron delocalization between sulfur and nitrogen atoms.
  • Steric hindrance from substituents at C3 (piperazine-acetyl group) and C2/C4 (methyl esters).
  • Intra- or intermolecular hydrogen bonding , though no direct evidence exists in the provided sources.
Piperazine Substituent Electronic Configuration

The 4-methylpiperazine group is a six-membered saturated ring with two nitrogen atoms. Its electronic configuration is characterized by:

  • Lone pair donation from nitrogen atoms, enabling potential hydrogen bonding or coordination.
  • Steric effects from the 4-methyl group, which may adopt an equatorial position to minimize strain.
  • Aromatic interactions between the methyl group and adjacent carbons, though piperazine itself is non-aromatic.

The acetyl linkage between the thiazolane and piperazine introduces conjugation between the carbonyl group and the piperazine ring, potentially altering electron density distribution.

Dicarboxylate Ester Functional Group Geometry

The dicarboxylate ester groups at C2 and C4 of the thiazolane ring are planar due to resonance stabilization. Key geometric features include:

  • Carbonyl bond lengths of ~1.2 Å, typical for esters.
  • Methoxy groups oriented anti-periplanar to the carbonyl oxygen, minimizing steric clashes.
  • Electron-withdrawing effects from the ester groups, which may polarize the thiazolane ring and influence reactivity.

Molecular Orbital Interactions

The compound’s electronic structure is governed by interactions between:

  • Thiazolane ring orbitals : The sulfur atom’s lone pairs occupy non-bonding orbitals (n), while the nitrogen atom participates in σ-bonding with adjacent carbons.
  • Piperazine substituent orbitals : Nitrogen lone pairs may interact with the acetyl carbonyl group, creating conjugation pathways.
  • Ester functional groups : π* orbitals of carbonyl groups may participate in resonance with adjacent σ orbitals.

Key interactions :

Component Orbital Type Interaction Type
Thiazolane sulfur n (lone pair) σ* (C–N/C–S) antibonding
Piperazine nitrogen sp³ lone pair Conjugation with acetyl π*
Ester carbonyl π/π* Resonance stabilization

Spectroscopic Identification Patterns

NMR Spectral Signature Analysis

1H NMR :

  • Thiazolane ring protons : Splitting patterns depend on proximity to electronegative atoms. For example, C3 protons adjacent to the piperazine-acetyl group may exhibit upfield shifts due to shielding.
  • Piperazine methyl group : A singlet at δ ~2.2–2.5 ppm, characteristic of a symmetrical CH3 group.
  • Methoxy ester protons : Singlet at δ ~3.8–4.0 ppm.

13C NMR :

  • Thiazolane carbon signals : C2/C4 ester carbons at δ ~50–55 ppm, C3 at δ ~40–45 ppm.
  • Piperazine carbons : N-CH2 groups at δ ~45–50 ppm, methyl carbon at δ ~20–25 ppm.
Nucleus Chemical Shift (δ, ppm) Assignment
1H 2.2–2.5 (s) 4-Methylpiperazine CH3
1H 3.8–4.0 (s) Methoxy (COOCH3)
13C 20–25 Piperazine CH3
13C 50–55 Thiazolane C2/C4 ester
Infrared Vibrational Mode Correlations

Key IR peaks :

  • Ester carbonyl : Strong absorption at ~1720–1740 cm⁻¹.
  • Thiazolane C–N/C–S stretches : Peaks at ~600–700 cm⁻¹.
  • Piperazine N–C vibrations : Bands at ~1000–1200 cm⁻¹.
Functional Group Wavenumber (cm⁻¹) Vibration Type
Ester C=O 1720–1740 Stretching
Thiazolane C–N/C–S 600–700 Stretching/bending
Piperazine N–C 1000–1200 Bending/stretching
Mass Spectrometric Fragmentation Pathways

Fragmentation patterns are dominated by:

  • Cleavage of ester bonds : Loss of COOCH3 groups (m/z 59).
  • Breakage of the thiazolane ring : Formation of sulfur-containing fragments (e.g., HS+ at m/z 33).
  • Piperazine-acetyl fragmentation : Loss of the acetyl group (m/z 43) or cleavage of the piperazine ring.
Fragment Ion m/z Proposed Structure
[M – COOCH3] –59 Loss of methyl ester
[S]+ 33 Sulfur ionization
[CH3CO]+ 43 Acetyl cation

Properties

IUPAC Name

dimethyl 3-[2-(4-methylpiperazin-1-yl)acetyl]-1,3-thiazolidine-2,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O5S/c1-15-4-6-16(7-5-15)8-11(18)17-10(13(19)21-2)9-23-12(17)14(20)22-3/h10,12H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKKJRQMJDPTTRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC(=O)N2C(CSC2C(=O)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 3-[2-(4-methylpiperazino)acetyl]-1,3-thiazolane-2,4-dicarboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiazolane Ring: The thiazolane ring can be synthesized through a cyclization reaction involving a suitable thioamide and an α-haloester under basic conditions.

    Introduction of the Piperazine Moiety: The piperazine moiety is introduced through a nucleophilic substitution reaction, where a piperazine derivative reacts with an appropriate electrophile.

    Acetylation: The acetyl group is introduced via an acetylation reaction using acetic anhydride or acetyl chloride in the presence of a base.

    Esterification: The final step involves the esterification of the carboxylic acid groups using methanol and a suitable catalyst, such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 3-[2-(4-methylpiperazino)acetyl]-1,3-thiazolane-2,4-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine moiety, where nucleophiles such as amines or thiols replace the existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: New derivatives with substituted piperazine moieties.

Scientific Research Applications

Antimicrobial Activity

The thiazolidine scaffold, which includes the compound of interest, has been extensively studied for its antimicrobial properties. Research indicates that derivatives of thiazolidine-2,4-dione exhibit significant activity against various microbial strains. For instance:

  • Mechanism of Action : Thiazolidine derivatives inhibit bacterial cell wall synthesis by targeting Mur ligases, which are essential for the formation of peptidoglycan layers in bacterial cells .
  • Case Studies : A study demonstrated that certain thiazolidine derivatives showed moderate antibacterial activity against Bacillus subtilis, with minimum inhibitory concentrations (MIC) reported as low as 8 µg/mL .
CompoundMicrobial Strains (MIC = µg/mL)
am4S. aureus >64, B. subtilis 8
am5S. aureus >64, B. subtilis 8

Anticancer Potential

The compound has also been investigated for its anticancer properties. The thiazole moiety is known to enhance the efficacy of anticancer agents by improving their solubility and bioavailability.

  • Mechanism of Action : Research indicates that thiazolidine derivatives can induce apoptosis in cancer cells through various pathways, including the modulation of signaling pathways involved in cell cycle regulation .
  • Case Studies : One study reported that a series of thiazolidine derivatives exhibited significant cytotoxicity against breast cancer cell lines (MDA-MB-231) and prostate carcinoma cells (LNCaP), with IC50 values indicating potent activity .
CompoundCancer Cell Lines (IC50 µM)
Compound AMDA-MB-231 12.5
Compound BLNCaP 15.0

Anti-inflammatory Effects

Inflammation is a critical factor in many diseases, including cancer and autoimmune disorders. Compounds derived from thiazolidine have shown promise in modulating inflammatory responses.

  • Mechanism of Action : Thiazolidine derivatives may inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory process .
  • Case Studies : In vitro studies have demonstrated that certain thiazolidine compounds significantly reduced the levels of TNF-alpha and IL-6 in activated macrophages, suggesting their potential as anti-inflammatory agents .
CompoundCytokine Reduction (%)
Compound CTNF-alpha 75%
Compound DIL-6 65%

Mechanism of Action

The mechanism of action of Dimethyl 3-[2-(4-methylpiperazino)acetyl]-1,3-thiazolane-2,4-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Structural Features:

  • Thiazolane core : A saturated five-membered ring containing sulfur and nitrogen.
  • 4-Methylpiperazinoacetyl group: A secondary amine-linked acetyl group with a methyl-substituted piperazine.
  • Dimethyl dicarboxylate esters : Ester groups at positions 2 and 4 of the thiazolane.

Analogous Compounds:

7-(4-[4-(Benzyloxycarbonyl)piperazino]carbopiperazino)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid () Core: Quinoline (aromatic, bicyclic) vs. thiazolane (saturated, monocyclic). Substituents: Piperazine linked via carbopiperazino and benzyloxycarbonyl groups; fluorine at position 5. Functional groups: Carboxylic acid vs. dicarboxylate esters.

Dimethyl 2-(tert-butylamino)-5-benzoyl-6-phenyl-4H-pyran-3,4-dicarboxylate () Core: Pyran (six-membered oxygen-containing ring) vs. thiazolane. Substituents: Tert-butylamino and benzoyl groups; intramolecular N–H···O hydrogen bonding.

Structural Implications :

  • The thiazolane’s saturated structure may confer conformational flexibility compared to rigid quinoline or pyran cores.
  • Piperazine and ester groups enhance solubility, but the absence of fluorine (unlike the quinolone derivative) may reduce antimicrobial activity .

Observations :

  • Pyran dicarboxylate synthesis uses cycloaddition reactions, differing from the thiazolane’s likely nucleophilic substitution or condensation pathways.

Physicochemical and Solid-State Properties

Property Target Thiazolane Derivative (Inferred) Quinolinecarboxylic Acid Derivatives Pyran Dicarboxylate
Solubility Moderate (ester and piperazine groups) Low (aromatic core) Moderate (hydrogen bonding)
Stability Stable under neutral conditions Sensitive to hydrolysis (ester) Enhanced by intramolecular H-bonds
Crystal Packing Likely van der Waals-dominated Not reported N–H···O H-bonds, van der Waals

Notes:

  • The pyran compound’s intramolecular hydrogen bonding (N1–H1N···O2, 0.93 Å) stabilizes its conformation, a feature absent in the target compound unless similar interactions exist .

Biological Activity

Dimethyl 3-[2-(4-methylpiperazino)acetyl]-1,3-thiazolane-2,4-dicarboxylate (CAS No. 321574-48-5) is a thiazolane derivative with potential biological applications, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including its mechanisms of action, efficacy in various assays, and potential therapeutic uses.

  • Molecular Formula : C14H23N3O5S
  • Molar Mass : 345.41 g/mol
  • Boiling Point : Approximately 490.9 °C (predicted)
  • Density : 1.277 g/cm³ (predicted)
  • pKa : 7.48 (predicted) .

This compound exhibits diverse biological activities attributed to its structural components:

  • Inhibition of Protein Tyrosine Phosphatase (PTP1B) : Recent studies have identified thiazolidine derivatives as potential inhibitors of PTP1B, an enzyme implicated in insulin signaling and diabetes. The compound's analogs demonstrated half-maximal inhibitory concentration (IC50) values ranging from 0.41 μM to 4.68 μM, indicating significant potency against PTP1B .
  • Antitumor Activity : The compound's structural similarity to known antitumor agents suggests it may possess cytotoxic properties. In vitro studies have shown that related compounds can inhibit the growth of various cancer cell lines, including MCF-7 and A-549 cells, with IC50 values in the low micromolar range .

Biological Activity Data

Activity TypeAssay MethodCell Lines/TargetsIC50 Value
PTP1B InhibitionEnzymatic assayRecombinant PTP1B0.41 - 4.68 μM
Antitumor ActivityCell viability assaysSGC-7901, HO-8910~0.57 μM
CytotoxicityMTT assayMCF-7, A-549Low micromolar range

Case Studies

  • Antidiabetic Potential : In a study focusing on thiazolidine derivatives, compounds similar to this compound were shown to alleviate insulin resistance in HepG2 cells by enhancing insulin receptor signaling pathways .
  • Antitumor Evaluation : A specific derivative was evaluated in vivo using A-549 xenograft models in BALB/cA nude mice. The compound exhibited a notable tumor weight inhibition of 76.4% at a dosage of 40 mg/kg body weight .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of dimethyl 3-[2-(4-methylpiperazino)acetyl]-1,3-thiazolane-2,4-dicarboxylate to improve yield and purity?

  • Methodological Answer : Synthesis optimization involves selecting solvents (e.g., DMSO or ethanol for reflux reactions), adjusting reaction times (e.g., 4–18 hours based on analogous thiazole/thiadiazole syntheses), and using catalysts like glacial acetic acid to enhance coupling efficiency . Purification via recrystallization (water-ethanol mixtures) or column chromatography can mitigate impurities. Yield improvements may require iterative testing of stoichiometric ratios, as seen in triazole and thiadiazole derivative preparations .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying substituent positions, such as the 4-methylpiperazine and thiazolane moieties. Infrared (IR) spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹). Mass spectrometry (HRMS-ESI) confirms molecular ion peaks and fragmentation patterns, as demonstrated in tetrahydroimidazopyridine derivatives .

Q. How should researchers design stability studies to assess degradation under varying pH and temperature conditions?

  • Methodological Answer : Accelerated stability testing under ICH guidelines (e.g., 40°C/75% RH for 6 months) with HPLC monitoring can track degradation products. Buffered solutions (pH 1.2–9.0) simulate physiological or storage conditions. Impurity profiling using reference standards (e.g., EP/BP guidelines for piperazine-related analogs) ensures specificity .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models for this compound?

  • Methodological Answer : Discrepancies may arise from metabolic instability or poor bioavailability. Comparative pharmacokinetic studies (plasma half-life, tissue distribution) and metabolite profiling (LC-MS/MS) identify degradation pathways. Structural analogs with enhanced lipophilicity (e.g., substituting methylpiperazine with bulkier groups) may improve membrane permeability, as seen in triazolo-pyridinone derivatives .

Q. How can computational modeling guide the design of derivatives targeting specific enzymes or receptors?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like acetylcholinesterase or kinase domains. QSAR models correlate electronic (Hammett constants) and steric parameters (Taft indices) with activity. For example, substituents on the thiazolane ring (e.g., electron-withdrawing groups) may modulate enzymatic inhibition, as inferred from triazole-based bioactive compounds .

Q. What advanced chromatographic methods validate trace impurities in bulk batches of this compound?

  • Methodological Answer : UPLC-MS with a C18 column (3 µm particle size) and gradient elution (0.1% formic acid in acetonitrile/water) achieves baseline separation of impurities. Method validation per ICH Q2(R1) includes specificity, LOD/LOQ (<0.1%), and precision testing. Reference standards for piperazine-related impurities (e.g., MM0258.04–MM0258.07) ensure accurate quantification .

Q. How do researchers address conflicting data in reaction mechanisms during multi-step synthesis?

  • Methodological Answer : Mechanistic contradictions (e.g., competing cyclization pathways) are resolved via isotopic labeling (¹³C/²H) or intermediate trapping. For instance, monitoring hydrazone formation via in-situ IR or LC-MS during thiazolidinone synthesis clarifies kinetic vs. thermodynamic control .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.